2-(3-Methoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazole
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Overview
Description
Thiazole, 2-(3-methoxyphenyl)-4-(4-methoxyphenyl)- is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiazole, 2-(3-methoxyphenyl)-4-(4-methoxyphenyl)- typically involves the condensation of appropriate methoxy-substituted benzaldehydes with thioamides under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the thiazole ring. Common reagents used in this synthesis include methoxybenzaldehydes, thioamides, and acid catalysts such as hydrochloric acid or sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Thiazole, 2-(3-methoxyphenyl)-4-(4-methoxyphenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxyphenyl groups or the thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce thiazolidines.
Scientific Research Applications
Thiazole, 2-(3-methoxyphenyl)-4-(4-methoxyphenyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Thiazole, 2-(3-methoxyphenyl)-4-(4-methoxyphenyl)- involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Thiazole, 2-phenyl-4-(4-methoxyphenyl)-
- Thiazole, 2-(3-methoxyphenyl)-4-phenyl-
- Thiazole, 2-(4-methoxyphenyl)-4-phenyl-
Uniqueness
Thiazole, 2-(3-methoxyphenyl)-4-(4-methoxyphenyl)- is unique due to the presence of two methoxyphenyl groups, which may confer distinct chemical and biological properties compared to other thiazole derivatives
Properties
CAS No. |
1078734-05-0 |
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Molecular Formula |
C17H15NO2S |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
2-(3-methoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazole |
InChI |
InChI=1S/C17H15NO2S/c1-19-14-8-6-12(7-9-14)16-11-21-17(18-16)13-4-3-5-15(10-13)20-2/h3-11H,1-2H3 |
InChI Key |
BDXPXHZPOFWSIP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
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